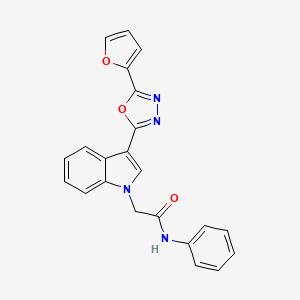

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-20(23-15-7-2-1-3-8-15)14-26-13-17(16-9-4-5-10-18(16)26)21-24-25-22(29-21)19-11-6-12-28-19/h1-13H,14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIFNRWJYMIXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a ring closure reaction with carbon disulfide.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the furan derivative with appropriate reagents such as ammonium thiocyanate in the presence of hydrochloric acid.

Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling Reactions: The final step involves coupling the furan-oxadiazole-indole intermediate with N-phenylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functionalization of the Furan Ring

The furan-2-yl group undergoes electrophilic substitution and oxidation:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | Introduces nitro groups at the C-5 position of furan | |

| Bromination | Br₂ in acetic acid | Adds bromine at the C-4 position | |

| Oxidation | KMnO₄ in acidic conditions | Converts furan to maleic acid derivatives |

These reactions modify the electronic properties of the furan ring, influencing the compound’s binding affinity in biological systems .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core participates in nucleophilic and electrophilic reactions:

Biological Interactions and Decomposition

In physiological environments, the compound undergoes enzymatic and hydrolytic degradation:

Key Stability Considerations

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .

-

Photodegradation : Exposure to UV light induces ring-opening reactions in the oxadiazole moiety .

Comparative Reactivity Table

| Functional Group | Reactivity | Biological Impact |

|---|---|---|

| Oxadiazole | High ring strain; prone to nucleophilic attack | Enhances binding to enzyme active sites (e.g., kinases) |

| Furan | Electrophilic substitution | Modulates solubility and π-stacking with DNA/proteins |

| Indole | Aromatic electrophilic substitution | Influences hydrophobic interactions in cellular uptake |

| Acetamide | Hydrolysis under basic/acidic conditions | Affects metabolic stability and bioavailability |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety have significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles exhibit cytotoxic effects against various cancer cell lines. In particular, the compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

In a study examining the anticancer potential of oxadiazole derivatives, compounds similar to 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer cell lines including SNB-19 and OVCAR-8. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Compounds with similar frameworks have been explored for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Herbicidal Activity

The furan and oxadiazole components of the compound suggest potential applications in agrochemicals. Research into similar compounds has indicated their effectiveness as herbicides or pesticides. These compounds can improve crop yields by protecting plants from pests while being environmentally friendly.

Development of Advanced Materials

The unique chemical properties of 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide make it a candidate for use in developing advanced materials. Its thermal stability and chemical resistance can be beneficial in creating polymers and coatings used in various industrial applications.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Anti-inflammatory agents | Potential modulation of inflammatory pathways | |

| Agricultural Chemistry | Herbicides and pesticides | Effective in improving crop yields |

| Material Science | Advanced materials (polymers and coatings) | Enhanced thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Oxadiazole Derivatives

- LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :

- Structural Differences : Replaces the indole-acetamide group with a benzamide-sulfamoyl chain.

- Activity : Exhibits antifungal activity against Candida albicans (MIC = 8 μg/mL) by inhibiting thioredoxin reductase .

- Advantage : The sulfamoyl group enhances solubility but may increase cytotoxicity compared to the acetamide group in the target compound.

Indole-Oxadiazole Derivatives

- N-((5-Chloro-2-phenyl-1H-indol-3-yl)methylene)-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine (3a): Structural Differences: Features a methanimine linker between indole and oxadiazole, with chloro and methyl substitutions. Synthesis: Reflux in methanol with acid catalysts, similar to methods for the target compound . Activity: Limited data on pharmacological effects, but chloro substituents typically enhance antimicrobial potency .

N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) :

Acetamide-Oxadiazole Derivatives

- 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-Phenylacetamide (4h): Structural Differences: Incorporates a thioether linkage and phenoxy group. Activity: Potent anticancer activity (IC₅₀ < 0.14 μM) with high selectivity (SI > 100) in L929 cell lines . Advantage: The thioether group improves membrane permeability compared to the target compound’s furan-indole system.

Table 1: Structural and Functional Comparison

Key Findings and Implications

- Structural Insights : The furan-indole-oxadiazole architecture in the target compound may offer improved binding to hydrophobic enzyme pockets compared to simpler derivatives .

- Activity Gaps : While LMM11 and 4h show validated antifungal and anticancer activities, respectively, the target compound’s pharmacological profile remains underexplored.

- Synthetic Feasibility : The target compound’s synthesis aligns with established protocols for oxadiazole-indole hybrids, suggesting scalability .

Biological Activity

The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide is a hybrid molecule incorporating a furan ring, an oxadiazole moiety, and an indole structure. This unique combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 295.31 g/mol. The presence of the oxadiazole and indole structures is significant for its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit diverse biological activities. These include:

- Anticancer Activity : Oxadiazole derivatives have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDACs) .

- Antimicrobial Activity : The furan and oxadiazole components contribute to the antimicrobial properties by targeting bacterial cell walls and disrupting metabolic pathways .

- Anti-inflammatory Effects : Some studies suggest that related compounds have anti-inflammatory properties, which may enhance their therapeutic potential in chronic diseases .

Biological Activity Data

Table 1 summarizes the biological activities associated with similar oxadiazole derivatives:

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer properties of various oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with furan and indole substitutions showed significant cytotoxic effects, particularly against breast and colon cancer cells.

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of oxadiazoles against common pathogens like Escherichia coli and Staphylococcus aureus. The tested compounds demonstrated effective inhibition of bacterial growth at concentrations less than 100 µM.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- The furan ring enhances lipophilicity, aiding in membrane penetration.

- The oxadiazole moiety is crucial for binding to target enzymes due to its ability to form hydrogen bonds.

- Modifications on the phenylacetamide group can significantly alter potency; for instance, substituents on the phenyl ring can enhance or diminish activity depending on their electronic properties.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity toward nucleophilic agents .

- Molecular Docking : Screens potential targets (e.g., COX-2, EGFR kinase) by analyzing interactions between the indole-oxadiazole core and active sites. The furan ring’s planar structure may facilitate π-π stacking with aromatic residues .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5) and bioavailability, guiding structural modifications for improved pharmacokinetics .

What contradictions exist in reported biological activities of structurally analogous compounds?

Q. Advanced Research Focus

- Antiproliferative vs. Anti-inflammatory Activity : Indole-oxadiazole hybrids often show dual activity. For example, hydroxyacetamide derivatives exhibit IC₅₀ values <10 µM against cancer cells but also inhibit COX-2 (80% at 50 µM), leading to conflicting mechanistic interpretations .

- Oxadiazole Role : While 1,3,4-oxadiazoles typically enhance metabolic stability, some analogs show unexpected toxicity due to reactive oxygen species (ROS) generation. This requires careful in vitro ROS assays to clarify structure-activity relationships .

How do reaction conditions influence yield in CuAAC-based syntheses?

Q. Advanced Research Focus

- Catalyst Loading : Excess Cu(OAc)₂ (>10 mol%) can lead to side reactions (e.g., Glaser coupling), reducing yields. Optimal loading is 5–10 mol% .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) accelerate reactions but complicate purification. A tert-BuOH:H₂O (3:1) mixture balances reactivity and ease of extraction .

- Temperature : Room-temperature reactions minimize byproducts (e.g., triazole regioisomers) compared to heated conditions .

What purification challenges arise with this compound, and how are they addressed?

Q. Basic Research Focus

- Recrystallization : Ethanol is preferred for removing unreacted azides/alkynes, but multiple cycles may be needed for >95% purity .

- Column Chromatography : Silica gel with ethyl acetate:hexane (1:4) eluent separates regioisomers. However, polar byproducts (e.g., copper complexes) require pre-treatment with EDTA .

- HPLC-MS : Semi-preparative HPLC (C18 column, acetonitrile:H₂O gradient) resolves closely related impurities for high-purity (>99%) samples .

What are the limitations of current biological activity data for this compound?

Q. Advanced Research Focus

- Lack of In Vivo Studies : Most data are limited to in vitro assays (e.g., MTT, enzyme inhibition). Dose-response curves in animal models are needed to validate efficacy and toxicity .

- Mechanistic Ambiguity : While COX-2 inhibition is hypothesized for anti-inflammatory activity, direct binding assays (SPR, ITC) are absent. Target deconvolution via CRISPR screening could clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.